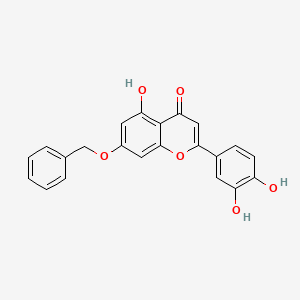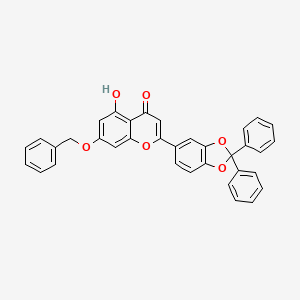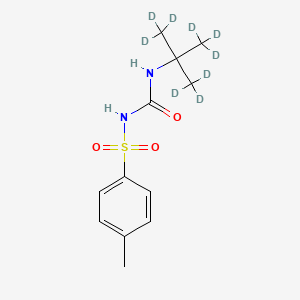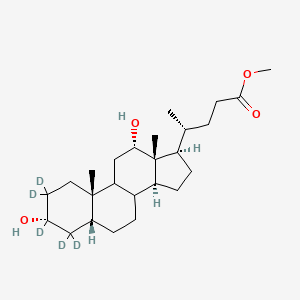
Acide chloroacétique-13C2
Vue d'ensemble
Description
Chloroacetic acid-13C2, also known as Monochloroacetic Acid-13C2, has the linear formula Cl13CH213CO2H . It has a molecular weight of 96.48 and is a useful building block in organic synthesis .
Synthesis Analysis
Chloroacetic acid is prepared industrially by chlorination of acetic acid, with acetic anhydride as a catalyst . The reaction of thiourea and chloroacetic acid has also been investigated .Molecular Structure Analysis
The molecular structure of Chloroacetic acid-13C2 is Cl13CH213CO2H . It is an organochlorine compound .Chemical Reactions Analysis
Chloroacetic acids are both microbially degraded and simultaneously formed by chloroperoxidase-mediated chlorination of acetic and humic acids . The reaction of thiourea and chloroacetic acid has been studied to determine the preferred geometries of the reactants, the possible transition states, intermediate and products .Physical and Chemical Properties Analysis
Chloroacetic acid-13C2 is a solid with a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.613 g/mL . It is soluble in water, methanol, acetone, diethyl ether, benzene, and chloroform .Applications De Recherche Scientifique
Production de produits pharmaceutiques
L'acide chloroacétique-13C2 est utilisé dans la production de divers produits pharmaceutiques . Les médicaments spécifiques qui utilisent ce composé ne sont pas mentionnés, mais il s'agit d'un ingrédient courant dans de nombreux procédés de fabrication pharmaceutique.
Fabrication de colorants
Ce composé est également utilisé dans la production de colorants . Il peut agir comme un réactif ou un précurseur dans la synthèse de divers colorants.
Production de détergents
L'this compound est utilisé dans la production de détergents . Il peut être utilisé dans la synthèse de divers composants de détergents.
Production de caféine synthétique
Il est utilisé dans la synthèse de la caféine synthétique . Le processus spécifique n'est pas mentionné, mais il est probablement utilisé comme réactif ou précurseur.
Production de glycine
L'this compound est utilisé dans la production de glycine , un acide aminé. Il est probablement utilisé comme précurseur dans le processus de synthèse.
Production d'acide thioglycolique
Ce composé est utilisé dans la production d'acide thioglycolique , qui agit comme un stabilisateur dans le PVC (polychlorure de vinyle).
Précurseur du glyphosate
L'this compound agit comme un précurseur du glyphosate , un herbicide largement utilisé.
Précurseur de l'adrénaline
Il sert également de précurseur à l'adrénaline , une hormone et un neurotransmetteur.
Mécanisme D'action
Target of Action
Chloroacetic acid-13C2, also known as monochloroacetic acid (MCA), is an organochlorine compound . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
Based on the action of its analogues, it can be inferred that it may interact with its targets, such as enzymes, and inhibit their function . This inhibition could lead to alterations in metabolic pathways, potentially affecting energy production within cells.
Result of Action
Based on the action of its analogues, it can be inferred that it may lead to alterations in energy production within cells due to its potential effect on the citric acid cycle .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Chloroacetic acid-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for enzymes involved in the tricarboxylic acid (TCA) cycle, such as citrate synthase. The interaction between chloroacetic acid-13C2 and these enzymes often involves the formation of covalent bonds, leading to modifications in enzyme activity and subsequent metabolic flux .
Cellular Effects
Chloroacetic acid-13C2 has profound effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, chloroacetic acid-13C2 has been shown to alter the expression of genes involved in metabolic pathways, thereby affecting cell proliferation and survival. Additionally, it can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of chloroacetic acid-13C2 involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, chloroacetic acid-13C2 can inhibit the activity of pyruvate dehydrogenase, a key enzyme in cellular respiration, by forming a covalent bond with its active site. This inhibition results in a decrease in the conversion of pyruvate to acetyl-CoA, thereby affecting the TCA cycle and overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chloroacetic acid-13C2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that chloroacetic acid-13C2 can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of chloroacetic acid-13C2 vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At high doses, chloroacetic acid-13C2 can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the accumulation of the compound in these organs, leading to cellular damage and dysfunction .
Metabolic Pathways
Chloroacetic acid-13C2 is involved in several metabolic pathways, including the TCA cycle and glycolysis. It interacts with enzymes such as citrate synthase and pyruvate dehydrogenase, influencing their activity and the overall metabolic flux. The compound can also affect the levels of various metabolites, including citrate and pyruvate, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, chloroacetic acid-13C2 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of chloroacetic acid-13C2 is often influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
Chloroacetic acid-13C2 is localized within specific subcellular compartments, including the mitochondria and cytoplasm. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of chloroacetic acid-13C2 can influence its activity and function, including its interactions with enzymes and other biomolecules .
Propriétés
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746516 | |
| Record name | Chloro(~13~C_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-15-2 | |
| Record name | Acetic-13C2 acid, chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(~13~C_2_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1839-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)
![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)


